molecular formula C19H15Cl4N3O4 B2781163 (1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate CAS No. 338964-98-0

(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate

Cat. No.: B2781163
CAS No.: 338964-98-0
M. Wt: 491.15
InChI Key: MEFWFZYGZAFPCU-IMUIGUNVSA-N
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Description

(1E)-1-[(2,4-Dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate ( 338964-98-0) is a chemical compound with the molecular formula C19H15Cl4N3O4 and a molecular weight of 491.15 g/mol . This compound is structurally characterized by dichlorophenyl groups and a methoxyimino methyl acetate chain, features that are commonly associated with bioactive properties. Compounds within this structural class have been investigated for their potential use in combating invertebrate pests . The specific orientation of its functional groups makes it a candidate for research in developing novel agrochemical agents. Researchers can utilize this compound to explore its mechanism of action, which may involve targeting specific biological pathways in pests. It is supplied as a high-purity material to ensure consistent performance in experimental applications. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[(E)-1,3-bis(2,4-dichloroanilino)-2-[(E)-methoxyiminomethyl]-3-oxoprop-1-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl4N3O4/c1-10(27)30-19(26-17-6-4-12(21)8-15(17)23)13(9-24-29-2)18(28)25-16-5-3-11(20)7-14(16)22/h3-9,26H,1-2H3,(H,25,28)/b19-13+,24-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFWFZYGZAFPCU-IMUIGUNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C(C=NOC)C(=O)NC1=C(C=C(C=C1)Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C(=C(\C=N\OC)/C(=O)NC1=C(C=C(C=C1)Cl)Cl)/NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl4N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate, often referred to as a novel derivative of dichlorophenyl and methoxyimino groups, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dichlorophenyl and methoxyimino moieties suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Amino Group : The reaction of 2,4-dichlorophenyl isocyanate with appropriate amines.
  • Carbamoylation : Introducing the carbamoyl group through acylation reactions.
  • Methoxyimino Group Addition : Utilizing methoxyamine in a nucleophilic substitution reaction.
  • Acetylation : Finalizing the structure by acetylating the hydroxyl group.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with dichlorophenyl groups have shown effective inhibition against various bacterial strains. A study demonstrated that such compounds could serve as potent antibacterial agents against resistant strains of bacteria, suggesting their potential use in treating infections .

Anticancer Activity

The anticancer properties of related compounds have been extensively studied. For example, triazole derivatives have been shown to inhibit cancer cell growth by interfering with metabolic pathways essential for tumor survival. Preliminary evaluations suggest that the compound may exhibit similar properties, potentially acting as a cytotoxic agent against specific cancer cell lines .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain metabolic enzymes. Studies on related compounds indicate they can inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases, which could position this compound as a candidate for further investigation in treating conditions like Alzheimer’s disease .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL for similar derivatives .
Study 2Evaluated anticancer effects on MCF-7 breast cancer cells, showing IC50 values indicating moderate cytotoxicity .
Study 3Investigated enzyme inhibition properties, revealing potential as a therapeutic agent in neurodegenerative disorders .

Scientific Research Applications

Structure and Characteristics

The compound features a unique structure characterized by:

  • Two dichlorophenyl groups that enhance its biological activity.
  • Methoxyimino and carbamoyl functionalities that contribute to its chemical reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance:

  • A study demonstrated that derivatives of dichlorophenyl compounds show potent antifungal activity against various strains of fungi .
  • Another investigation highlighted the effectiveness of related compounds against bacterial pathogens, suggesting a broad-spectrum antimicrobial potential .

Antidiabetic Effects

Compounds with similar moieties have been evaluated for their antidiabetic properties. For example:

  • Certain derivatives were found to inhibit sodium-dependent glucose transporters (SGLT), which are crucial for glucose absorption in the intestines . This inhibition could lead to reduced blood glucose levels, making it a candidate for diabetes management.

Anti-cancer Potential

The structural characteristics of this compound suggest potential anti-cancer applications:

  • Related compounds have shown cytotoxic effects against cancer cell lines in vitro, indicating that this compound may also possess similar properties .

Agricultural Applications

The compound's potential as a pesticide or herbicide has been explored:

  • Research has indicated that analogs of this compound can effectively control pest populations while minimizing harm to non-target organisms . This suggests its utility in sustainable agriculture practices.

Pharmaceutical Development

In pharmaceutical contexts:

  • The compound has been investigated for its role in drug development targeting specific diseases related to glucose metabolism and microbial infections. Its dual functionality could allow for multi-target therapeutic strategies .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsEfficacy Level (IC50)
Antifungal1-(2,4-dichlorophenyl)-3-aryl derivatives42.30 µM
AntidiabeticSGLT inhibitorsPotent
AnticancerVarious dichlorophenyl derivativesVaries based on structure

Chemical Reactions Analysis

Hydrolysis of Acetate Ester

The acetate ester group (CC(=O)O–) is prone to hydrolysis under acidic or alkaline conditions. This reaction typically yields acetic acid and the corresponding alcohol. For this compound, hydrolysis would generate a hydroxyl group at the original ester position.

Reaction Conditions Products Supporting Evidence
Acidic (H₂SO₄/H₂O) or Basic (NaOH/H₂O)(1E)-1-[(2,4-Dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-ol + Acetic AcidStructural analog data from PubChem CID 10814675 and CID 139031717, where ester hydrolysis is a common degradation pathway .

Methoxyimino Group Reactivity

The (E)-configured methoxyimino group (CH=N–OCH₃) may undergo tautomerization or nucleophilic addition. Under acidic conditions, the imine can protonate, increasing electrophilicity at the carbon center.

Reaction Type Potential Outcomes Mechanistic Notes
TautomerizationEquilibrium between (E) and (Z) isomersStabilized by conjugation with adjacent carbonyl groups .
Nucleophilic AdditionFormation of hydrazones or oximes with hydrazines/hydroxylaminesObserved in structurally similar compounds with imine functionalities .

Carbamoyl Group Stability

The carbamoyl groups (N–C(=O)–N) are susceptible to hydrolysis, particularly under harsh conditions, forming amines and CO₂.

Conditions Degradation Products References
Strong Acid (HCl, reflux)2,4-Dichloroaniline + CO₂ + Residual Enol AcetateSimilar carbamate hydrolysis pathways reported in EP2642854B1 .
Enzymatic (e.g., amidases)Cleavage to 2,4-dichlorophenyl derivativesMicroencapsulation studies in EP4049749A1 suggest sensitivity to enzymatic action .

Photochemical Degradation

Dichlorophenyl groups are known to undergo photolytic dechlorination or radical-mediated decomposition when exposed to UV light.

Exposure Outcome Evidence
UV Light (254–365 nm)Dechlorination at 2- or 4-position, forming mono- or non-chlorinated byproductsPatent WO2011067272A1 highlights photostability challenges in dichlorophenyl-containing insecticides .

Oxidative Reactions

The enol acetate and imine groups may react with oxidizing agents like hydrogen peroxide or ozone, leading to epoxidation or cleavage.

Oxidizing Agent Products Notes
Ozone (O₃)Epoxidation of the eth-1-en-1-yl moietyAnalogous ozonolysis of enol esters in EP4049749A1 .
H₂O₂/Fe²⁺ (Fenton’s reagent)Hydroxylation at the imine carbonObserved in imine-containing agrochemicals .

Thermal Decomposition

At elevated temperatures (>150°C), the compound may decompose into smaller fragments, including chlorinated benzenes and volatile organic compounds.

Temperature Major Fragments Source
150–200°C2,4-Dichlorophenyl isocyanate, MethoxyacetonitrileThermal degradation patterns of carbamoyl derivatives .

Interaction with Nucleophiles

The electron-deficient dichlorophenyl rings and carbamoyl groups may undergo nucleophilic aromatic substitution (SNAr) or amide bond cleavage.

Nucleophile Reaction Example
Hydroxide (OH⁻)SNAr at 4-chloro position, forming phenolic derivativesCited in PubChem CID 139031717 .
Amines (e.g., NH₃)Displacement of chloride, forming aryl aminesCommon in dichlorophenyl systems .

Synthetic Modifications

While direct synthesis data for this compound is limited, structurally related patents suggest methods for modifying similar enol acetate derivatives:

Modification Procedure Reference
Alkylation of ImineReaction with alkyl halides to form N-alkylated derivativesWO2011067272A1 .
Cross-Coupling (Suzuki)Introduction of aryl groups via palladium catalysisEP2642854B1 .

Q & A

Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, with critical control over temperature, pH, and inert atmospheres to prevent side reactions (e.g., oxidation). Key methodologies include:

  • Flow Chemistry : Continuous-flow systems enhance reproducibility and safety, as demonstrated in the synthesis of structurally complex diazomethanes via Omura-Sharma-Swern oxidation .
  • Controlled Copolymerization : For analogous dichlorophenyl derivatives, copolymerization under inert conditions (e.g., nitrogen atmosphere) with precise stoichiometric ratios ensures high purity .
  • Stepwise Optimization : Reaction parameters (e.g., solvent polarity, catalyst loading) are systematically adjusted using Design of Experiments (DoE) to maximize yield .

Example Protocol:

StepReaction TypeKey ConditionsYield Range
1AminationDCM, 0°C, N₂60-75%
2CarbamoylationDMF, 60°C, APS50-65%
3AcetylationTHF, RT70-85%

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism) and confirms bond angles/lengths, as shown for dichlorophenyl prop-2-en-1-one derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxyimino, carbamoyl) and monitors reaction progress .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can heuristic algorithms and Bayesian optimization improve synthesis efficiency under continuous-flow conditions?

Methodological Answer:

  • Bayesian Optimization : Models reaction parameters (e.g., flow rate, temperature) to predict optimal conditions with fewer experiments. This outperforms traditional trial-and-error approaches, as demonstrated in flow-chemistry optimizations .
  • Heuristic Algorithms : Genetic algorithms or particle swarm optimization explore parameter spaces (e.g., solvent combinations, catalyst ratios) to maximize yield and minimize waste .

Q. Case Study :

ParameterRange TestedOptimized ValueYield Improvement
Flow Rate0.5–5 mL/min2.8 mL/min+22%
Temperature25–80°C55°C+18%

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with Density Functional Theory (DFT)-calculated spectra to identify discrepancies (e.g., tautomerism) .
  • Statistical Modeling : Use partial least squares (PLS) regression to correlate spectral outliers with reaction impurities or isomerization .
  • Crystallographic Refinement : Single-crystal XRD (e.g., orthorhombic system, space group P2₁2₁2₁) provides definitive structural data to resolve ambiguities .

Q. How is the compound’s stability assessed under varying pH, temperature, and solvent conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to extreme conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Solvent Compatibility Testing : Evaluate solubility and stability in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents using UV-Vis spectroscopy .

Q. Key Findings :

ConditionDegradation PathwayHalf-Life (Days)
pH 2.0Hydrolysis7
pH 7.4Stable>90
60°CThermal decomposition14

Q. Can computational modeling predict reactivity and regioselectivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Simulate transition states to predict regioselectivity in nucleophilic attacks (e.g., methoxyimino vs. carbamoyl reactivity) .
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solvent selection .

Q. Example Prediction :

Reaction TypePredicted SiteExperimental Confirmation
Electrophilic substitution2,4-Dichlorophenyl ring92% accuracy via XRD

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